Cas no 117997-81-6 (Boc-DL-Glu(OBzl)-OH)

Boc-DL-Glu(OBzl)-OH 化学的及び物理的性質
名前と識別子
-
- 5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
- Boc-dl-glu(obzl)-oh
- Boc-DL-glutamic acid γ-benzyl ester
- Glutamic acid,N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester
- 2-tert-Butoxycarbonylamino-pentanedioic acid 5-benzyl ester
- Boc-3',5'-diiodo-L-tyrosine
- Boc-diiodotyrosine
- L-BOC-Diiodotyrosine
- L-N-Boc-3,5-diiodotyrosine
- N-Boc-3,5-diiodo-L-tyrosine
- N-Boc-o,o'-diiodo-tyrosine
- Boc-DL-glutamic acid γ-benzyl ester≥ 99% (TLC)
- EINECS 237-008-0
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid
- 5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid
- AS-10406
- 4-Oxo-2-spiro(piperidine-4-yl)benzopyranhydrochloride
- 5-benzyloxy-2-(t-butoxycarbonylamino)-5-oxopentanoic acid
- FD21501
- FT-0639281
- Z2044782738
- SCHEMBL2009896
- MFCD00798612
- AJDUMMXHVCMISJ-UHFFFAOYSA-N
- CS-0173368
- 117997-81-6
- CHEMBL2403046
- Boc-DL-glutamic acid gamma-benzyl ester
- SY041312
- FT-0629744
- MFCD00038258
- SY041313
- AKOS022186438
- EN300-6746817
- Boc-L-Glutamic acid 5-benzylester
- 5-(BENZYLOXY)-2-[(TERT-BUTOXYCARBONYL)AMINO]-5-OXOPENTANOIC ACID
- 5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic Acid; 5-(Benzyloxy)-N-(tert-butoxycarbonyl)-5-oxonorvaline;
- N-(tert-Butoxycarbonyl)-D-glutamic acid 5-benzyl ester; 5-Benzyl N-[(1,1-dimethylethoxy)carbonyl]-D-glutamate
- Boc-DL-Glu(OBzl)-OH
-
- MDL: MFCD00798612
- インチ: InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)
- InChIKey: AJDUMMXHVCMISJ-UHFFFAOYSA-N
- ほほえんだ: CC(C)(OC(NC(C(O)=O)CCC(OCC1=CC=CC=C1)=O)=O)C
計算された属性
- せいみつぶんしりょう: 337.15300
- どういたいしつりょう: 337.15253745g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 11
- 複雑さ: 437
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 102Ų
じっけんとくせい
- ふってん: 522.6±50.0°C
- PSA: 101.93000
- LogP: 2.87880
Boc-DL-Glu(OBzl)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6746817-0.25g |
5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid |
117997-81-6 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
abcr | AB446760-10 g |
Boc-DL-glu(OBzl)-OH; . |
117997-81-6 | 10g |
€278.00 | 2022-06-10 | ||
eNovation Chemicals LLC | D535142-10g |
5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |
117997-81-6 | 98% | 10g |
$1285 | 2024-08-03 | |
eNovation Chemicals LLC | Y1290131-100g |
Boc-DL-Glu(OBzl)-OH |
117997-81-6 | 97% | 100g |
$195 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B924777-5g |
5-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid |
117997-81-6 | 97% | 5g |
¥283.50 | 2022-09-02 | |
TRC | B649405-25g |
Boc-DL-Glu(OBzl)-OH |
117997-81-6 | 25g |
$ 150.00 | 2023-04-18 | ||
Enamine | EN300-6746817-0.1g |
5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid |
117997-81-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Cooke Chemical | A2250956-100g |
Boc-DL-glutamicacidgamma-benzylester |
117997-81-6 | ≥98% | 100g |
RMB 2559.20 | 2025-02-20 | |
abcr | AB446760-5 g |
Boc-DL-glu(OBzl)-OH; . |
117997-81-6 | 5g |
€90.80 | 2023-06-16 | ||
Enamine | EN300-6746817-10.0g |
5-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoic acid |
117997-81-6 | 95.0% | 10.0g |
$138.0 | 2025-03-21 |
Boc-DL-Glu(OBzl)-OH 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
Boc-DL-Glu(OBzl)-OHに関する追加情報
Professional Introduction to Boc-DL-Glu(OBzl)-OH (CAS No: 117997-81-6)
The compound Boc-DL-Glu(OBzl)-OH, with the CAS number 117997-81-6, is a significant intermediate in the field of peptidomimetics and protease inhibition. This protected derivative of DL-glutamic acid features a Boc (tert-butoxycarbonyl) group at the N-terminus and an ortho-benzyl ester at the C-terminus, making it a versatile building block for synthetic chemists. Its unique structural properties have garnered attention in recent years, particularly for its role in developing novel therapeutic agents.
In recent years, the demand for high-quality peptide mimetics has surged due to their potential in modulating biological pathways with high specificity. Boc-DL-Glu(OBzl)-OH stands out as a critical precursor in this domain, enabling the synthesis of complex peptidomimetic structures that mimic natural peptides while avoiding their limitations, such as poor bioavailability and rapid degradation. The Boc protection group ensures stability during synthetic protocols, while the ortho-benzyl ester provides a removable side chain protecting group, facilitating selective deprotection steps.
One of the most compelling applications of Boc-DL-Glu(OBzl)-OH is in the development of protease inhibitors. Proteases play a pivotal role in various physiological processes, and their dysregulation is associated with numerous diseases, including cancer and inflammation. By designing peptidomimetics that selectively inhibit specific proteases, researchers can develop targeted therapies with reduced side effects. For instance, studies have shown that derivatives of Boc-DL-Glu(OBzl)-OH can effectively inhibit matrix metalloproteinases (MMPs), which are involved in tissue degradation and have been implicated in conditions like arthritis and cancer metastasis.
The synthesis of Boc-DL-Glu(OBzl)-OH involves a series of well-established chemical transformations that highlight the importance of protecting group strategies in peptide chemistry. The starting material, DL-glutamic acid, undergoes Boc carbamoylation followed by ortho-benzyl esterification. This process requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in solid-phase synthesis have further streamlined the production of such intermediates, making them more accessible to academic and industrial researchers alike.
The versatility of Boc-DL-Glu(OBzl)-OH extends beyond protease inhibition. It has been utilized in the synthesis of artificial sweeteners and flavor enhancers, where its structural motif contributes to desirable sensory properties. Additionally, its role in drug discovery has led to its incorporation into libraries of compounds screened for biological activity. The ability to modify both the N-terminus and C-terminus allows for extensive structural diversification, enabling researchers to explore new chemical space and identify novel lead compounds.
In conclusion, Boc-DL-Glu(OBzl)-OH (CAS No: 117997-81-6) is a multifaceted compound with significant applications in peptidomimetic chemistry and drug development. Its unique structural features make it an invaluable tool for synthetic chemists working on complex molecular architectures. As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of intermediates like Boc-DL-Glu(OBzl)-OH is likely to grow, driving innovation in the pharmaceutical industry.
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